

# Structural Elucidation of N-nitroso-atenolol: A Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of **N-nitroso-atenolol**, a nitrosamine impurity of the beta-blocker atenolol, utilizing nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide provides a comprehensive overview of the analytical methodologies, data interpretation, and experimental protocols crucial for the identification and characterization of this potentially genotoxic impurity.

#### Introduction

**N-nitroso-atenolol** is a nitrosamine drug substance-related impurity (NDSRI) that can form from the nitrosation of atenolol, a widely prescribed beta-blocker for hypertension and cardiovascular diseases. Due to the potential carcinogenic risk associated with nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. Accurate and robust analytical methods are therefore essential for the detection, quantification, and structural confirmation of **N-nitroso-atenolol** to ensure patient safety.

This guide focuses on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While mass spectrometry is highly sensitive for detection and quantification, NMR provides detailed structural information, confirming the exact position of the nitroso group and the overall molecular structure.



## **Chemical Structure and Properties**

IUPAC Name: 2-(4-(2-hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide[1][2]

Chemical Formula: C14H21N3O4[1][2]

Molecular Weight: 295.33 g/mol [2]

CAS Number: 134720-04-0[1][2]

## **Mass Spectrometry Analysis**

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of **N-nitroso-atenolol** in active pharmaceutical ingredients (APIs) and finished drug products.[3][4]

**Ouantitative Data** 

Parameter	Value	Reference
Protonated Molecular Ion [M+H]+	m/z 296.2	[3][5]
Major Fragment Ion 1	m/z 222	[3]
Major Fragment Ion 2	m/z 145	[3]

### **Experimental Protocol: LC-MS/MS**

A typical LC-MS/MS method for the analysis of **N-nitroso-atenolol** is as follows:

**Chromatographic Conditions:** 

- Column: C18 reversed-phase column.[3][4]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol
   (B).[3][4]
- Flow Rate: 0.33 mL/min.[3]



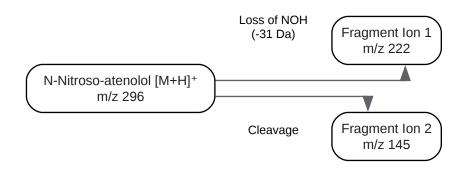
- Injection Volume: 1 μL.[3]
- Column Temperature: Maintained at an appropriate temperature to ensure good peak shape and resolution.
- Autosampler Temperature: 10 °C.[3]

Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI).[3][4]
- Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]
- MRM Transitions:
  - Quantifier: m/z 296.2 → 145
  - Qualifier: m/z 296.2 → 222

#### **Fragmentation Pathway**

The fragmentation of the protonated **N-nitroso-atenolol** molecule ([M+H]<sup>+</sup> at m/z 296) in the collision cell of the mass spectrometer leads to the formation of characteristic product ions. The major fragment at m/z 145 corresponds to the 4-hydroxy-3-isopropylaminopropoxybenzyl moiety, while the fragment at m/z 222 is likely formed through the loss of the nitroso group and subsequent rearrangement.



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Fragmentation pathway of **N-nitroso-atenolol** in MS/MS.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis**

While specific, publicly available <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **N-nitroso-atenolol** is limited, NMR spectroscopy is a critical tool for its unambiguous structural confirmation. Certificates of analysis for commercially available **N-nitroso-atenolol** reference standards indicate that the structure is confirmed by <sup>1</sup>H NMR.[1]

#### Expected <sup>1</sup>H and <sup>13</sup>C NMR Spectral Features

Based on the structure of **N-nitroso-atenolol**, the following NMR characteristics can be anticipated:

- ¹H NMR:
  - Signals corresponding to the aromatic protons of the phenyl ring.
  - A characteristic set of signals for the -OCH<sub>2</sub>-CH(OH)-CH<sub>2</sub>-N- moiety.
  - Signals for the isopropyl group attached to the nitrogen.
  - A singlet for the methylene protons of the acetamide group.
  - Broad signals for the amide protons.
- 13C NMR:
  - Resonances for the aromatic carbons.
  - Signals for the carbons of the propoxy chain.
  - Resonances for the isopropyl carbons.
  - A signal for the carbonyl carbon of the acetamide group.
  - A signal for the methylene carbon of the acetamide group.



A significant feature in the NMR spectra of N-nitrosamines is the presence of E/Z isomers due to the restricted rotation around the N-N bond. This can lead to a doubling of some NMR signals, providing a key indicator of the presence of the nitroso group.

#### NMR Data for Atenolol (for comparison)

For reference, the unequivocally assigned <sup>1</sup>H and <sup>13</sup>C NMR data for the parent drug, atenolol, in DMSO-d<sub>6</sub> has been published.[6] This data can serve as a valuable comparison point when interpreting the spectra of **N-nitroso-atenolol**. The nitrosation of the secondary amine in atenolol would be expected to cause significant downfield shifts in the signals of the adjacent protons and carbons.

#### **Experimental Protocol: NMR**

A general protocol for the NMR analysis of a nitrosamine impurity like **N-nitroso-atenolol** would involve:

- Sample Preparation: Dissolving a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>).
- NMR Experiments:
  - 1D NMR: Standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} experiments to obtain basic spectral information.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.
    - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the E/Z configuration of the nitrosamine.

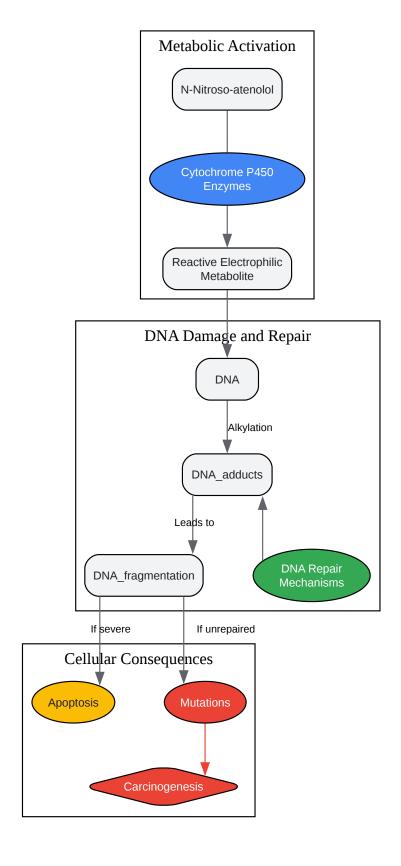


# **Genotoxicity and Signaling Pathway**

**N-nitroso-atenolol** is considered a genotoxic impurity.[7][8] Studies have shown that N-nitroso derivatives of beta-blockers, including **N-nitroso-atenolol**, can induce DNA fragmentation in hepatocytes.[7][8] This genotoxic effect is believed to occur after metabolic activation.

The general mechanism of genotoxicity for many nitrosamines involves their metabolic activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of unstable intermediates that can alkylate DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis.





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Proposed genotoxicity pathway of N-nitroso-atenolol.



### **Summary and Conclusion**

The structural elucidation of **N-nitroso-atenolol** relies on the synergistic use of mass spectrometry and NMR spectroscopy. LC-MS/MS provides the necessary sensitivity for detection and quantification at trace levels, with characteristic fragmentation patterns confirming the presence of the nitrosamine. While specific public NMR data is scarce, the technique is indispensable for the definitive structural confirmation of the impurity, including the verification of the nitroso group's position and the potential for E/Z isomerism. A thorough understanding of these analytical techniques and the interpretation of the resulting data is paramount for ensuring the quality and safety of atenolol-containing drug products.

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